molecular formula C21H28N4O B2871877 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one CAS No. 1021131-18-9

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2871877
CAS No.: 1021131-18-9
M. Wt: 352.482
InChI Key: SBRIGEBPNHUDIA-UHFFFAOYSA-N
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Description

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one is a synthetic arylpiperazine derivative characterized by a pyridazine core substituted with a 2,4-dimethylphenyl group at the 6-position and a piperazine moiety linked via a pentanone chain.

Properties

IUPAC Name

1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-4-5-6-21(26)25-13-11-24(12-14-25)20-10-9-19(22-23-20)18-8-7-16(2)15-17(18)3/h7-10,15H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRIGEBPNHUDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)pentan-1-one is a complex organic compound notable for its potential biological activities. This compound features a piperazine ring and a pyridazine moiety, which contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of 324.42 g/mol. The structure includes:

  • A piperazine ring, which is known for its diverse biological activities.
  • A pyridazine moiety that enhances the compound's interaction with biological targets.

This unique combination suggests potential for various pharmacological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that pyridazine derivatives can act as potent inhibitors of cancer cell proliferation. For instance, a related study on 4,5-dimethylpyridazinones demonstrated their ability to inhibit PARP-1, a target implicated in cancer cell survival, particularly in BRCA-deficient cells . This suggests that similar derivatives may possess anticancer properties.

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been well-documented. Compounds containing piperazine rings have shown efficacy against various bacterial strains and fungi. The presence of the pyridazine moiety may enhance this activity by improving binding affinity to microbial targets.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • PARP Inhibition : In a study focused on pyridazinone analogs, compounds were identified that inhibited PARP activity with selectivity against BRCA wild-type cells. These findings suggest that modifications to the piperazine-pyridazine framework could yield effective anticancer agents .
  • Tyrosinase Inhibition : Research on related piperazine compounds has demonstrated their potential as tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders and melanoma. Kinetic studies indicated that these compounds acted as competitive inhibitors .

Data Tables

Activity Type Compound Class Biological Target Effectiveness
AnticancerPyridazinonesPARP-1Potent inhibitor
AntimicrobialPiperazinesVarious bacterial strainsEffective
Tyrosinase InhibitionPiperazine derivativesTyrosinaseCompetitive inhibition

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name Key Substituents Molecular Weight (g/mol)* logP (Predicted)* Hypothesized Impact
Target Compound 6-(2,4-Dimethylphenyl)pyridazin-3-yl ~400 ~3.2 Moderate lipophilicity; steric bulk may influence receptor selectivity
MK30 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one) 4-(Trifluoromethyl)phenyl ~387 ~3.8 Increased lipophilicity due to -CF₃; potential enhanced CNS penetration
MK18 (2-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one) Trifluoromethylphenyl + thiophene modification ~402 ~4.1 Thiophene introduces π-π stacking potential; higher logP may reduce solubility
MK40 (1-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1,4-dione) Thiophene + diketone chain ~426 ~2.9 Diketone may reduce membrane permeability; thiophene enhances aromatic interactions
European Patent Compound (1-[4-(4-{[6-(3,5-Dichloro-benzyloxy)-pyridazin-3-ylamino]-methyl}-phenyl)-piperazin-1-yl]-ethanone) 3,5-Dichloro-benzyloxy + ethanone chain ~488 ~4.5 Chlorine substituents increase electronegativity and binding affinity; ethanone chain shortens compared to pentanone

*Molecular weight and logP values are approximations based on structural calculations.

Physicochemical and Pharmacological Inferences

  • Steric Effects : The 2,4-dimethylphenyl group in the target compound may create steric hindrance, reducing off-target interactions compared to planar thiophene or halogenated systems .
  • Receptor Binding : Chlorine and -CF₃ substituents in analogues are associated with higher affinity for serotonin receptors (e.g., 5-HT₁A), whereas dimethyl groups might favor dopamine receptor modulation .

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